Voruciclib

Catalog No.
S548563
CAS No.
1000023-04-0
M.F
C22H19ClF3NO5
M. Wt
469.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voruciclib

CAS Number

1000023-04-0

Product Name

Voruciclib

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one

Molecular Formula

C22H19ClF3NO5

Molecular Weight

469.8 g/mol

InChI

InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1

InChI Key

MRPGRAKIAJJGMM-OCCSQVGLSA-N

SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

P1446A05, P1446A-05, P1446A 05, Voruciclib

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O

Description

The exact mass of the compound Voruciclib is 469.0904 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This mechanism of action makes voruciclib a promising therapeutic candidate for hematologic malignancies, which are cancers of the blood and bone marrow.

Preclinical Studies on Voruciclib and MCL-1

Research suggests that voruciclib may be particularly effective against certain types of hematologic malignancies by targeting a protein called MCL-1. MCL-1 is an anti-apoptotic protein, meaning it protects cells from cell death. In some cancers, including diffuse large B-cell lymphoma (DLBCL), high levels of MCL-1 can contribute to resistance to other cancer therapies. Studies have shown that voruciclib can decrease MCL-1 protein expression in DLBCL cells, potentially making them more susceptible to treatment [].

Clinical Trials of Voruciclib

Voruciclib is currently being investigated in clinical trials for the treatment of relapsed/refractory (R/R) B-cell malignancies and acute myeloid leukemia (AML). These are phase 1 trials designed to assess the safety, tolerability, and preliminary efficacy of voruciclib, both as a single agent and in combination with other drugs, such as venetoclax [, , ].

Voruciclib, also known as P1446A-05, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is a flavone-based compound that has shown significant efficacy in treating various cancers, particularly those with mutations in the BRAF gene. Voruciclib operates by inhibiting the phosphorylation targets of CDK members, leading to cell cycle arrest and apoptosis in cancer cells regardless of their genotype or phenotype. This compound is currently undergoing clinical trials, particularly in combination with BRAF inhibitors for advanced melanoma treatment .

Voruciclib's mechanism of action centers on its inhibition of CDK9. CDK9 is a key regulator of transcription, the process by which DNA is converted into RNA for protein production. By inhibiting CDK9, voruciclib disrupts the production of proteins essential for cancer cell growth and survival, including the anti-apoptotic protein Mcl-1 and the MYC oncoprotein [, ].

  • Mcl-1: Inhibition of CDK9 by voruciclib leads to a decrease in Mcl-1 protein levels, making cancer cells more susceptible to cell death pathways [].
  • MYC: Voruciclib disrupts MYC transcription and phosphorylation, leading to decreased MYC protein activity and hindering cancer cell proliferation [].

Voruciclib is currently undergoing clinical trials, and its safety profile is still being established. Early phase 1 studies suggest that voruciclib is generally well-tolerated with no significant myelosuppression (bone marrow suppression) observed []. However, further investigation is needed to determine the complete safety profile, including potential side effects and long-term toxicities.

Limitations and Future Directions

Information on the specific molecular structure, synthesis, and detailed physical and chemical properties of voruciclib is limited. Additionally, long-term safety data is still being gathered through ongoing clinical trials.

Future research directions for voruciclib include:

  • Phase II and III clinical trials to evaluate its efficacy in various cancer types.
  • Combination therapies with other anti-cancer agents to potentially enhance effectiveness and overcome resistance.
  • Investigation of voruciclib's effects on other cellular pathways beyond CDK9 inhibition.

Voruciclib's chemical structure can be represented by the molecular formula C22H19ClF3NO5C_{22}H_{19}ClF_{3}NO_{5} and a molecular weight of approximately 469.84 g/mol. The compound features various functional groups that contribute to its reactivity, including a trifluoromethyl group and multiple hydroxyl groups. The compound undergoes typical reactions associated with flavonoids, including oxidation and reduction processes, which can affect its biological activity and stability .

Key Reactions:

  • Phosphorylation Inhibition: Voruciclib inhibits the phosphorylation of target proteins involved in cell cycle regulation.
  • Apoptosis Induction: It promotes apoptosis in cancer cells by modulating the expression of key proteins like MCL-1.

Voruciclib exhibits significant biological activity as a CDK4/6 inhibitor. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to standard therapies. The compound has demonstrated synergy with other chemotherapeutics, such as venetoclax, enhancing their effectiveness against acute myeloid leukemia (AML) cells by downregulating MCL-1 and c-Myc proteins .

Mechanisms of Action:

  • Inhibition of CDK9: Voruciclib suppresses CDK9 activity, which is crucial for the transcriptional regulation of anti-apoptotic proteins.
  • Chemo-sensitization: It enhances the efficacy of other chemotherapeutics by increasing the intracellular accumulation of drugs like paclitaxel and doxorubicin in resistant cancer cells .

The synthesis of voruciclib involves several steps that typically include:

  • Formation of the Flavone Backbone: The initial step involves creating the flavone structure through condensation reactions.
  • Introduction of Functional Groups: Subsequent reactions introduce various substituents, including trifluoromethyl and hydroxyl groups.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels necessary for biological testing .

Voruciclib is primarily being explored for its applications in oncology. Its main therapeutic focus includes:

  • Melanoma Treatment: Particularly effective against BRAF-mutant melanoma.
  • Combination Therapies: Used in conjunction with other agents like BRAF inhibitors and venetoclax for enhanced anti-cancer effects .

Voruciclib has been studied for its interactions with various proteins involved in drug resistance mechanisms:

  • ABCB1 and ABCG2 Proteins: Voruciclib enhances the accumulation of chemotherapeutic agents by inhibiting the efflux functions of these transporters. This effect was confirmed through assays measuring drug accumulation in resistant cell lines .
  • Synergistic Effects: Studies indicate that voruciclib can synergize with other drugs, leading to increased apoptosis rates in cancer cells .

Voruciclib shares structural similarities with several other compounds that target cyclin-dependent kinases. Here are some notable comparisons:

Compound NameStructure TypePrimary TargetUnique Features
FlavopiridolFlavonoidCDK1, CDK2Broad-spectrum CDK inhibitor; less selective than voruciclib
PalbociclibPyrido[2,3-d]pyrimidineCDK4/6Approved for breast cancer; different scaffold structure
RibociclibPyrido[2,3-d]pyrimidineCDK4/6Similar to palbociclib but has distinct pharmacokinetics
AbemaciclibPyrido[2,3-d]pyrimidineCDK4/6Approved for breast cancer; unique dosing regimen

Voruciclib's unique trifluoromethyl substitution and specific interactions with CDK9 differentiate it from these similar compounds, making it a promising candidate for targeted cancer therapies .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

469.0903849 g/mol

Monoisotopic Mass

469.0903849 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W66XP666AM

Wikipedia

Voruciclib

Dates

Modify: 2023-08-15
1: Eliades P, Miller DM, Miao B, Kumar R, Taylor M, Buch S, Srinivasa SP, Flaherty KT, Tsao H. A novel multi-CDK inhibitor P1446A-05 restricts melanoma growth and produces synergistic effects in combination with MAPK pathway inhibitors. Cancer Biol Ther. 2016 Jan 25:0. [Epub ahead of print] PubMed PMID: 26810603.
2: Paiva C, Godbersen JC, Soderquist RS, Rowland T, Kilmarx S, Spurgeon SE, Brown JR, Srinivasa SP, Danilov AV. Cyclin-Dependent Kinase Inhibitor P1446A Induces Apoptosis in a JNK/p38 MAPK-Dependent Manner in Chronic Lymphocytic Leukemia B-Cells. PLoS One. 2015 Nov 25;10(11):e0143685. doi: 10.1371/journal.pone.0143685. eCollection 2015. PubMed PMID: 26606677; PubMed Central PMCID: PMC4659573.

Explore Compound Types